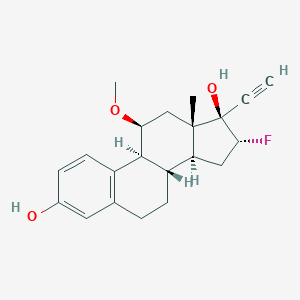

Fluoromoxestrol

Description

Significance of Estrogen Receptor Ligands in Biomedical Research

Estrogen receptors (ERs) are crucial proteins that act as ligand-activated transcription factors, playing a pivotal role in a wide array of physiological processes. researchgate.netmdpi.com These include the development and maintenance of secondary sexual characteristics, regulation of reproductive functions, and influences on bone density, cardiovascular health, and cognition. nih.gov ERs are not only central to female and male reproductive health but also have significant functions in the skeleton, central nervous system, and cardiovascular and immune systems. mdpi.comoup.com

There are two primary subtypes of the estrogen receptor, ERα and ERβ, which are encoded by different genes (ESR1 and ESR2, respectively) and exhibit distinct tissue distribution and physiological roles. mdpi.comresearchgate.net For instance, ERα is more prevalent in the gonads and mammary glands, where it tends to promote cell proliferation, while ERβ is predominant in bone and prostate tissues and often has an anti-proliferative effect. mdpi.com This differential expression and function make ERs significant targets in biomedical research and drug development. researchgate.netresearchgate.net

The modulation of estrogen receptors by small molecule ligands is a key therapeutic strategy for a variety of human diseases. researchgate.net Ligands that bind to ERs can act as agonists (mimicking the effect of natural estrogens like estradiol), antagonists (blocking the receptor's activity), or selective estrogen receptor modulators (SERMs), which can have either estrogenic or anti-estrogenic effects depending on the tissue. nih.gov This has led to the development of therapies for estrogen-related conditions, most notably breast cancer. researchgate.netnih.gov Approximately 75% of breast cancers express ERs, making them a valuable target for both diagnosis and therapy. researchgate.netsnmmi.org Ligands targeting ERs are also investigated for their potential in treating osteoporosis, cardiovascular diseases, and neurodegenerative disorders. researchgate.netnih.gov

The interaction between a ligand and an estrogen receptor is a critical event that initiates a cascade of cellular signaling. nih.gov Understanding these interactions at a molecular level is fundamental for designing new therapeutic agents with improved efficacy and reduced side effects. The ability to develop subtype-selective ligands, which preferentially bind to either ERα or ERβ, is a major focus of research, as it could allow for more targeted therapies that exploit the different physiological roles of the two receptor subtypes. oup.comresearchgate.net

Overview of Radioligand Development for Molecular Imaging Research

Molecular imaging techniques, particularly Positron Emission Tomography (PET), have become indispensable tools in biomedical research and drug development. frontiersin.orgfrontiersin.org PET utilizes radiotracers, which are biologically active molecules labeled with a short-lived positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). frontiersin.org These radiotracers, also known as radioligands, are designed to bind to specific molecular targets in the body, such as receptors, enzymes, or transporters. nih.govnih.gov

The development of a successful radioligand is a multi-step process that involves:

Target Selection: Identifying a biologically relevant target that is implicated in a disease process. nih.gov

Radioligand Discovery: Designing and synthesizing a ligand with high affinity and selectivity for the target. nih.gov This often involves extensive structure-activity relationship (SAR) studies to optimize binding characteristics. nih.gov

Radiochemistry: Developing a reliable method to label the ligand with a positron-emitting isotope. frontiersin.orgnih.gov Fluorine-18 is often favored due to its longer half-life (approximately 110 minutes) compared to carbon-11 (about 20 minutes), which allows for more complex synthesis and transport to imaging centers without a cyclotron. frontiersin.org

Preclinical and Clinical Evaluation: Assessing the radioligand's behavior in vitro and in vivo, including its biodistribution, target engagement, and metabolism. frontiersin.orgnih.gov

PET imaging with selective radioligands provides invaluable information for drug development by enabling the visualization and quantification of biological processes at the molecular level. frontiersin.org It can be used to confirm that a new drug candidate reaches its intended target, to determine the optimal dose, and to assess the drug's effect on the target (receptor occupancy). frontiersin.org In oncology, PET imaging with radioligands targeting specific receptors, like the estrogen receptor, can help to characterize tumors, predict response to therapy, and monitor disease progression. researchgate.netrsna.org For instance, radioligands that bind to ERs can non-invasively assess the ER status of primary tumors and metastases, which is crucial for guiding treatment decisions in breast cancer. snmmi.orgrsna.orgresearchgate.net

Historical Context of Fluoromoxestrol Development

Fluoromoxestrol, also known as 16β-[¹⁸F]fluoromoxestrol ([¹⁸F]βFMOX), was developed as a potential radioligand for imaging estrogen receptor-positive (ER+) breast tumors using Positron Emission Tomography (PET). ontosight.ainih.gov Its development was part of a broader effort to create non-invasive tools to characterize the ER status of tumors, a critical factor in determining prognosis and guiding hormonal therapy. rsna.org

The development of Fluoromoxestrol was built upon the foundation of earlier work with other estrogen-based radiotracers. A significant precursor was 16α-[¹⁸F]fluoroestradiol-17β ([¹⁸F]FES), which was developed in the 1980s and became the first receptor-targeted PET radiotracer for oncologic imaging. researchgate.netnih.gov [¹⁸F]FES proved to be an effective imaging agent for ER+ breast tumors. researchgate.netnih.gov

Fluoromoxestrol is a fluorine-18 labeled analog of moxestrol (B1677421) (11β-methoxy-17α-ethynylestradiol). ontosight.aiuu.nl The introduction of the 11β-methoxy group was intended to increase the affinity for the estrogen receptor and to block metabolism, potentially leading to improved tumor uptake and retention compared to other radiolabeled estrogens. uu.nliiab.me

Initial studies in a rat model were promising. When comparing the uptake of [¹⁸F]βFMOX and [¹⁸F]FES, the former was predicted to be an equally effective, if not superior, imaging agent. nih.gov However, these promising preclinical results in rats did not translate to human studies. In a preliminary PET imaging study involving patients with ER+ breast cancer, no tumor localization of [¹⁸F]βFMOX was observed. nih.gov

Subsequent research investigated the metabolic differences between species to understand this discrepancy. It was found that in rats, [¹⁸F]βFMOX was significantly more resistant to metabolism compared to [¹⁸F]FES. nih.gov In contrast, in baboon and human hepatocytes, the metabolic rates were much more similar. nih.gov A key factor appeared to be the binding to sex hormone-binding globulin (SHBG), a protein found in primates but not rodents. SHBG binds [¹⁸F]FES more effectively than [¹⁸F]βFMOX, protecting it from metabolism and facilitating its delivery to ER-positive tumor cells in humans. nih.govnih.gov This historical example underscores the critical importance of considering species-specific metabolic differences and the role of plasma protein binding in the development and evaluation of new radioligands.

Structure

3D Structure

Properties

CAS No. |

142154-95-8 |

|---|---|

Molecular Formula |

C21H25FO3 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(8S,9S,11S,13S,14S,16R,17R)-17-ethynyl-16-fluoro-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H25FO3/c1-4-21(24)18(22)10-16-15-7-5-12-9-13(23)6-8-14(12)19(15)17(25-3)11-20(16,21)2/h1,6,8-9,15-19,23-24H,5,7,10-11H2,2-3H3/t15-,16-,17-,18+,19+,20-,21-/m0/s1 |

InChI Key |

UPCVHECNLOMHQH-WYLBFHJUSA-N |

SMILES |

CC12CC(C3C(C1CC(C2(C#C)O)F)CCC4=C3C=CC(=C4)O)OC |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)F)CCC4=C3C=CC(=C4)O)OC |

Canonical SMILES |

CC12CC(C3C(C1CC(C2(C#C)O)F)CCC4=C3C=CC(=C4)O)OC |

Synonyms |

16 beta-(18F)fluoromoxestrol fluoromoxestrol fluoromoxestrol, (11beta,16alpha)-18F-isomer fluoromoxestrol, (11beta,16alpha)-isomer fluoromoxestrol, (11beta,16alpha,17alpha)-18F-isome |

Origin of Product |

United States |

Synthetic Methodologies and Radiochemistry of Fluoromoxestrol

Strategies for Fluorine-18 (B77423) Labeling

The synthesis of [18F]Fluoromoxestrol, an important radiotracer for positron emission tomography (PET), predominantly relies on nucleophilic substitution reactions to introduce the fluorine-18 (18F) isotope. nih.govnih.gov The most common strategy involves the displacement of a suitable leaving group on a precursor molecule by the [18F]fluoride ion. nih.gov This radioisotope is produced in a cyclotron and must be activated for the nucleophilic attack, a process often facilitated by a phase-transfer catalyst like Kryptofix 2.2.2 in the presence of a potassium salt. nih.govopenmedscience.com

The choice of leaving group is critical for an efficient reaction. nih.gov Groups such as triflates (trifluoromethanesulfonates) are frequently employed due to their high reactivity. researchgate.net The reaction is typically conducted in an organic solvent like acetonitrile (B52724) at elevated temperatures to drive the substitution. openmedscience.com An alternative approach that has been investigated is the use of diaryliodonium salt precursors, which can react with [18F]fluoride under potentially milder conditions. nih.gov The selection of a specific labeling strategy depends on factors including precursor stability and the desired efficiency of the radiolabeling process. nih.gov

Precursor Design and Optimization in Radiosynthesis

The success of [18F]Fluoromoxestrol radiosynthesis is heavily dependent on the design and optimization of the precursor molecule. nih.gov An ideal precursor must be stable for storage but highly reactive under the specific conditions of the radiolabeling reaction. nih.gov

For the widely used nucleophilic substitution method, precursors are typically derivatives of moxestrol (B1677421) featuring a leaving group at the C-16 position. researchgate.net A prominent example is 11β-methoxy-17α-ethynyl-16β-trifluoromethanesulfonyloxy-estradiol. The triflate group at the 16β-position is an excellent leaving group, and its displacement by [18F]fluoride preferentially forms the desired 16α-[18F]fluoro isomer, which exhibits a high affinity for the estrogen receptor. researchgate.net

The optimization process involves the multi-step, regioselective synthesis of the precursor to ensure the leaving group is in the correct stereochemical position. High purity of the precursor is essential to avoid interference during the radiolabeling step and to simplify the purification of the final product. fabad.org.tr The stability of the precursor under the high temperature and basic conditions of the labeling reaction is also a critical factor. nih.gov In some cases, protecting groups are used on other parts of the molecule, such as the phenolic hydroxyl group, to prevent side reactions, which then must be removed after fluorination. nih.gov

Radiochemical Yield and Purity Optimization

A primary goal in the production of [18F]Fluoromoxestrol for clinical use is the optimization of its radiochemical yield (RCY) and radiochemical purity (RCP). nih.gov The RCY represents the decay-corrected percentage of the initial [18F]fluoride incorporated into the final product, while RCP measures the proportion of radioactivity in the desired chemical form. nih.gov

Several variables are manipulated to maximize RCY. The efficiency of [18F]fluoride activation is paramount and is influenced by the quality of the initial fluoride, the effectiveness of the phase-transfer catalyst, and the rigorous exclusion of water, which can deactivate the nucleophile. openmedscience.com Reaction temperature and duration are carefully optimized to promote the fluorination reaction while minimizing the degradation of both the precursor and the product. mdpi.com

Following the reaction, purification is typically performed using high-performance liquid chromatography (HPLC). fabad.org.trd-nb.info A semi-preparative HPLC setup is used to separate [18F]Fluoromoxestrol from unreacted [18F]fluoride, the precursor molecule, and any byproducts. d-nb.info The final product's radiochemical purity is expected to be greater than 95%. nih.gov The entire process is time-sensitive due to the 109.8-minute half-life of fluorine-18. nih.govnih.gov Reported decay-corrected radiochemical yields for [18F]Fluoromoxestrol synthesis typically range from 10% to 40%.

Table 1: Factors Influencing Radiochemical Yield and Purity

| Parameter | Objective | Methods of Optimization |

| [18F]Fluoride Activation | Maximize reactivity | Use of effective phase-transfer catalysts (e.g., Kryptofix 2.2.2), azeotropic drying to remove water. openmedscience.com |

| Reaction Temperature | Maximize product formation, minimize degradation | Optimization studies to find the ideal temperature range (e.g., 80-120 °C). mdpi.com |

| Reaction Time | Achieve high conversion without product decomposition | Kinetic studies to determine optimal reaction duration (e.g., 10-20 minutes). |

| Precursor Quality | Ensure high reactivity and prevent side products | High-purity synthesis and purification of the precursor. nih.gov |

| Purification Method | Achieve high radiochemical purity (>95%) | Optimization of semi-preparative HPLC conditions (column, mobile phase, flow rate). fabad.org.trd-nb.info |

Challenges in Radiopharmaceutical Synthesis

The synthesis of [18F]Fluoromoxestrol is accompanied by several inherent challenges common to the production of many radiopharmaceuticals. fabad.org.tr

The short half-life of fluorine-18 necessitates that the entire synthesis, purification, and formulation process be completed rapidly, typically within a few hours. fabad.org.tr This time constraint drives the need for automated synthesis modules to ensure efficiency, reproducibility, and minimal radiation exposure to operators. meduniwien.ac.atnih.gov

Low radiochemical yields can be a significant hurdle, resulting from incomplete fluorination, degradation of molecules at high temperatures, or losses during purification steps. mdpi.com The presence of trace amounts of water is a persistent issue that can drastically reduce the yield by deactivating the [18F]fluoride. openmedscience.com

Ensuring high radiochemical and chemical purity is critical. nih.gov The final product must be devoid of unreacted precursor, which may have its own biological activity, as well as other chemical and radiochemical impurities. fabad.org.trbjrs.org.br This places stringent demands on the purification process.

Furthermore, the stereoselectivity of the fluorination reaction is crucial. The biological efficacy of Fluoromoxestrol is highly dependent on the fluorine atom being in the correct (16α) stereochemical position. The synthesis must be designed to heavily favor this isomer over others. The transition from a laboratory-scale synthesis to a routine, automated production under Good Manufacturing Practice (GMP) standards presents its own set of complexities, requiring extensive validation and quality control. fabad.org.tr

Estrogen Receptor Interactions and Binding Characteristics

Ligand-Receptor Binding Affinity Studies

The affinity of a ligand for its receptor is a critical determinant of its biological activity and utility as a diagnostic agent. For Fluoromoxestrol, its binding affinity to the estrogen receptor has been assessed through in vitro receptor binding assays and competitive binding experiments.

In vitro receptor binding assays are fundamental in determining the strength of the interaction between a ligand, such as Fluoromoxestrol, and its receptor. These assays typically utilize purified estrogen receptors or cell lysates containing the receptor, and a radiolabeled form of the ligand to quantify the binding.

A systematic investigation of a series of 16β-fluoroestrogens, a class of compounds to which Fluoromoxestrol belongs, has provided valuable insights into their estrogen receptor affinity. These studies have demonstrated that these fluorinated analogs exhibit a strong affinity for the estrogen receptor. The relative binding affinity (RBA) of these compounds has been determined relative to estradiol (B170435), the endogenous estrogen, which is assigned an RBA of 100. The RBA values for the 16β-fluoroestrogen analogs have been reported to range from 10 to 460, indicating that some of these compounds bind to the estrogen receptor with an affinity comparable to or even greater than estradiol. nih.gov

| Compound | Relative Binding Affinity (RBA)a |

|---|---|

| Estradiol | 100 |

| 16β-Fluoroestrogen Analogs | 10 - 460 |

aRelative binding affinity for the estrogen receptor, with estradiol set to 100. nih.gov

Competitive binding experiments are a common method to assess the binding affinity of an unlabeled ligand by measuring its ability to displace a labeled ligand from the receptor. In the context of Fluoromoxestrol, such experiments would involve incubating the estrogen receptor with a radiolabeled estrogen, such as [³H]estradiol, and then adding increasing concentrations of unlabeled Fluoromoxestrol.

Receptor Selectivity and Specificity Investigations

While Fluoromoxestrol is known to be highly selective for estrogen receptors, a crucial aspect of its characterization is its specificity for the two major estrogen receptor subtypes: ERα and ERβ. nih.gov These subtypes are encoded by different genes and exhibit distinct tissue distribution and transcriptional activities. The selectivity of a ligand for ERα or ERβ can have significant implications for its biological effects and clinical applications.

Detailed studies on the subtype selectivity of Fluoromoxestrol are limited. However, the development of subtype-selective ligands is an active area of research in endocrinology. The structural features of a ligand, including the nature and position of substituents on the steroidal backbone, can significantly influence its binding preference for ERα or ERβ. For instance, modifications at the 11β-position of the estradiol scaffold have been shown to modulate subtype selectivity.

Mechanisms of Ligand-Induced Receptor Conformational Changes

The binding of a ligand to the estrogen receptor is not a simple lock-and-key interaction. It is a dynamic process that induces significant conformational changes in the receptor protein. These conformational changes are essential for the subsequent steps in estrogen receptor signaling, including the recruitment of co-regulator proteins and the initiation of gene transcription.

Upon binding of an agonist like estradiol or, presumably, Fluoromoxestrol, the ligand-binding domain (LBD) of the estrogen receptor undergoes a conformational rearrangement. This change in shape creates a surface that is recognized by coactivator proteins, which then promote gene expression. In contrast, the binding of an antagonist induces a different conformational change that either prevents coactivator binding or promotes the binding of corepressor proteins, leading to the inhibition of gene transcription. The specific conformational state adopted by the receptor is therefore a key determinant of the biological response. While it is understood that estrogenic compounds like Fluoromoxestrol induce an active conformation, detailed biophysical studies, such as X-ray crystallography or NMR spectroscopy, would be required to elucidate the precise structural changes in the estrogen receptor upon its binding.

Preclinical Investigations of Fluoromoxestrol

In Vitro Studies in Cell Lines

Laboratory studies using cell lines have been crucial in characterizing the fundamental properties of fluoromoxestrol at the cellular level.

Cellular Uptake and Retention Mechanisms

The uptake of fluoromoxestrol into cells is a critical first step for its potential use as an imaging agent. The primary mechanism governing its cellular uptake is its interaction with estrogen receptors. Being a steroid analog, it is believed to enter cells, where it can then bind to these receptors. usherbrooke.ca The retention of fluoromoxestrol within target cells is largely dependent on its binding affinity to the estrogen receptor. Compounds with high receptor binding affinity are more likely to be retained within the cell, a key characteristic for successful imaging agents. nih.gov

Receptor Occupancy Studies in Cell Culture

Receptor occupancy assays are designed to quantify the binding of a compound to its target receptors on the cell surface. nih.gov These studies are essential to confirm that fluoromoxestrol engages with its intended target, the estrogen receptor. In the context of developing imaging agents, such studies help in understanding the relationship between the concentration of the compound and the extent of receptor binding. precisionformedicine.com Different formats for these assays exist, including those that measure free receptors, drug-occupied receptors, or total receptors. kcasbio.com For fluoromoxestrol, these studies would involve incubating ER-positive cell lines with the compound and then measuring the amount of receptor that is bound. This provides a direct assessment of target engagement at the cellular level. nih.gov

Effects on Estrogen Receptor Expression in Vitro

The introduction of a ligand like fluoromoxestrol can sometimes lead to changes in the expression levels of its target receptor. For instance, binding of a drug can cause the receptor to be internalized and subsequently broken down, leading to a decrease in receptor levels. nih.gov Conversely, in some biological systems, chronic exposure to a ligand can result in an upregulation of the receptor. nih.gov Studies on other estrogen receptor ligands have shown that their presence can influence ER expression. For example, in the U87 glioblastoma cell line, hypoxic conditions led to an increase in ERα mRNA expression. mdpi.com Investigating the effect of fluoromoxestrol on ER expression in relevant cancer cell lines is a necessary step to fully understand its biological activity.

In Vivo Animal Model Studies

Following in vitro characterization, the evaluation of fluoromoxestrol in living organisms, typically rodent models, is essential to understand its behavior in a more complex biological system.

Biodistribution and Organ Uptake in Rodent Models

Biodistribution studies track the compound throughout the body to determine where it accumulates. In preclinical studies with related fluoroestradiol compounds, researchers have observed high uptake in tissues rich in estrogen receptors, such as the uterus and ovaries of immature female rats. nih.govmdpi.com This uptake in target tissues is a key indicator of the compound's potential for imaging ER-positive tumors. nih.gov For instance, studies with 16α-[¹⁸F]fluoroestradiol (FES) in immature female rats showed high uptake in the uterus, which could be blocked by the prior administration of unlabeled estradiol (B170435), demonstrating the receptor-mediated nature of the uptake. nih.gov Similar studies with fluoromoxestrol would aim to quantify its concentration in various organs and tumors over time.

A study on a related compound, 4-fluoro-11β-methoxy-16α-[¹⁸F]fluoroestradiol (4FMFES), which combines features of fluoromoxestrol, showed high uterine uptake in female rats. nih.gov This suggests that the structural modifications present in fluoromoxestrol could contribute to favorable biodistribution profiles.

Table 1: Illustrative Biodistribution Data for an Estrogen Receptor Radiotracer in Rodent Models

| Organ | Percent Injected Dose per Gram (%ID/g) |

| Blood | Data not available |

| Heart | Data not available |

| Lungs | Data not available |

| Liver | Data not available |

| Spleen | Data not available |

| Kidneys | Data not available |

| Stomach | Data not available |

| Small Intestine | Data not available |

| Large Intestine | Data not available |

| Muscle | Data not available |

| Bone | Data not available |

| Uterus | Data not available |

| Ovaries | Data not available |

| Tumor | Data not available |

This table is for illustrative purposes to show the type of data generated in biodistribution studies. Specific data for Fluoromoxestrol was not available in the search results.

Target-to-Non-Target Ratios in Preclinical Models

A critical metric for the success of an imaging agent is its ability to accumulate in the target tissue (e.g., a tumor) at a higher concentration than in surrounding non-target tissues. This is expressed as the target-to-non-target ratio. High ratios are desirable as they lead to clearer images with better contrast. Preclinical studies with FES in rats demonstrated high uterus-to-blood ratios. nih.gov Similarly, a derivative, 4FMFES, showed significantly higher tumor-to-blood, tumor-to-muscle, and tumor-to-fat ratios compared to FES. nih.gov For fluoromoxestrol, researchers would aim to achieve high ratios of uptake in ER-positive tumors relative to background tissues like muscle and blood. These ratios are calculated from the biodistribution data.

Table 2: Illustrative Target-to-Non-Target Ratios for an Estrogen Receptor Radiotracer in Rodent Models

| Ratio | Value |

| Tumor-to-Blood | Data not available |

| Tumor-to-Muscle | Data not available |

| Tumor-to-Liver | Data not available |

| Uterus-to-Blood | Data not available |

This table is for illustrative purposes. Specific data for Fluoromoxestrol was not available in the search results.

The introduction of an 11β-methoxy group, a feature of fluoromoxestrol, has been shown in other estrogens to reduce non-specific binding, which can contribute to improved target-to-non-target ratios. nih.gov

Specificity and Blockade Studies in Vivo (e.g., blocking assays)

In vivo studies are crucial for determining the specificity of a radiotracer for its target receptor. For Fluoromoxestrol, these studies have demonstrated its selective binding to the estrogen receptor (ER).

Blocking assays are a key component of in vivo specificity studies. In these experiments, the uptake of the radiolabeled compound (e.g., [18F]Fluoromoxestrol) is measured in the presence and absence of a high dose of an unlabeled compound that is known to bind to the target receptor. A significant reduction in the uptake of the radiotracer in the presence of the blocking agent indicates that the tracer's binding is specific to that receptor.

In preclinical models, the specificity of radiolabeled estrogens has been demonstrated through such blocking assays. For instance, in immature female rats, the high uptake of 16α-[18F]fluoroestradiol (FES) in ER-rich tissues like the uterus and ovaries was almost entirely blocked by the prior administration of a high dose of unlabeled estradiol. nih.gov This principle of receptor-mediated uptake has been a foundational concept in the development of ER-targeting imaging agents. nih.gov

Similarly, studies with other novel ER-targeting probes have consistently used blocking assays to confirm in vivo specificity. For example, the uptake of a novel probe, [¹⁸F]R-3, in ERα-positive (ERα+) tumors was effectively blocked by pretreatment with either the nonradioactive version of the probe or Giredestrant, a known ER antagonist. acs.org This blocking effect confirmed the high in vivo specificity of the probe for ERα. acs.org Likewise, the in vivo tumor accumulation of two other probes, [¹³¹I]EITE and [¹³¹I]MITE, in ER-positive tumors was shown to be ER receptor-mediated because it could be significantly blocked by co-injection with an excess of 17β-estradiol. nih.gov

While direct blocking assay data for Fluoromoxestrol from the provided search results is limited, the established methodology and the findings for structurally and functionally similar compounds strongly support its ER-specific uptake. The design of Fluoromoxestrol, which includes an 11β-methoxy group, was intended to enhance its properties as a potent and selective estrogen. nih.govwikipedia.org

Table 1: Representative In Vivo Blocking Assay Results for Estrogen Receptor Radiotracers

| Radiotracer | Animal Model | Target Tissue/Tumor | Blocking Agent | Outcome |

| 16α-[18F]fluoroestradiol (FES) | Immature female rats | Uterus, Ovaries | Estradiol | Nearly complete blockade of uptake nih.gov |

| [¹⁸F]R-3 | MCF-7 tumor-bearing mice | ERα+ tumor | Nonradioactive R-3 or Giredestrant | Effective blockade of uptake acs.org |

| [¹³¹I]EITE | MCF-7 tumor-bearing mice | ER+ tumor | 17β-estradiol | Significant decrease in tumor-to-muscle ratio nih.gov |

| [¹³¹I]MITE | MCF-7 tumor-bearing mice | ER+ tumor | 17β-estradiol | Significant decrease in tumor-to-muscle ratio nih.gov |

Assessment of Estrogen Receptor Expression in Preclinical Tumor Models

The ability of a radiotracer to accurately reflect the level of its target receptor is a critical aspect of its preclinical evaluation. For Fluoromoxestrol and similar agents, this involves assessing their uptake in tumor models with known estrogen receptor (ER) status.

Preclinical studies typically utilize xenograft models where human breast cancer cell lines with well-characterized ER expression are implanted into immunodeficient mice. The uptake of the radiotracer is then compared between ER-positive (ER+) and ER-negative (ER-) tumors.

For example, studies have been conducted in nude mice bearing different breast tumors, such as the ER+ MCF-7 and T47D cell lines, and the ER- MDA-MB-231 cell line. researchgate.net A statistically significant difference in the uptake of an ER-targeted probe between ER+ and ER- tumors indicates ER-specific uptake. researchgate.net

The radiotracer [¹⁸F]R-3, for instance, showed significant accumulation in ERα-positive MCF-7 tumors, while its uptake in ERα-negative MDA-MB-231 tumors was minimal. acs.org This differential uptake provides strong evidence for the tracer's ability to distinguish between tumors based on their ERα expression. acs.org Similarly, two other probes, [¹³¹I]EITE and [¹³¹I]MITE, demonstrated high uptake in ER-positive MCF-7 cells and tumors, with negligible uptake in ER-negative MDA-MB-231 cells and tumors, further confirming their ER specificity. nih.gov

These types of preclinical evaluations are fundamental for establishing the potential of a radiotracer like Fluoromoxestrol for in vivo ER imaging. The goal is to develop an agent whose uptake, as measured by techniques like Positron Emission Tomography (PET), correlates well with ER levels determined by standard methods like immunohistochemistry on tumor biopsies. researchgate.net Early studies with 16α-[18F]fluoroestradiol (FES) successfully demonstrated that its specific uptake in primary breast tumors correlated quantitatively with ER levels determined from biopsy samples. mdpi.com

Further preclinical evaluations of novel FES derivatives, such as 4-fluoro-11β-methoxy-16α-¹⁸F-FES (¹⁸F-4FMFES), have also shown promising results in tumor-bearing mice, with excellent in vivo ER+ tumor uptake and image contrast. nih.gov These findings in related compounds underscore the expected performance of Fluoromoxestrol in selectively targeting and imaging ER-positive tumors.

Table 2: Uptake of Estrogen Receptor Radiotracers in Preclinical Tumor Models

| Radiotracer | Tumor Model (Cell Line) | Estrogen Receptor Status | Key Finding |

| ¹⁸F-TA-Glyco-EE | T47D vs. MDA-MB-231 | ER+ vs. ER- | Statistically significant higher uptake in ER+ tumors researchgate.net |

| [¹⁸F]R-3 | MCF-7 vs. MDA-MB-231 | ERα+ vs. ERα- | High accumulation in ERα+ tumors, minimal in ERα- tumors acs.org |

| [¹³¹I]EITE | MCF-7 vs. MDA-MB-231 | ER+ vs. ER- | High uptake in ER+ tumors, negligible in ER- tumors nih.gov |

| [¹³¹I]MITE | MCF-7 vs. MDA-MB-231 | ER+ vs. ER- | High uptake in ER+ tumors, negligible in ER- tumors nih.gov |

| 16α-[18F]fluoroestradiol (FES) | Primary breast tumors | ER+ | Specific uptake correlated quantitatively with ER levels from biopsies mdpi.com |

| ¹⁸F-4FMFES | Tumor-bearing mice | ER+ | Excellent in vivo ER+ tumor uptake and image contrast nih.gov |

Metabolism and Pharmacokinetic Studies in Preclinical Models

In Vitro Metabolic Stability and Metabolite Identification (e.g., isolated hepatocytes)

In vitro studies using isolated liver cells have been instrumental in characterizing the metabolic stability of Fluoromoxestrol. Research comparing its metabolism with other estrogen receptor ligands demonstrated that Fluoromoxestrol possesses significant resistance to metabolic breakdown, particularly in certain species.

When incubated with isolated hepatocytes, Fluoromoxestrol showed considerably greater metabolic stability compared to other estrogens like 16α-[¹⁸F]fluoroestradiol-17β (FES). nih.govresearchgate.netresearchgate.net This resistance to metabolism is attributed to its chemical structure, specifically the 11β-methoxy and 17α-ethynyl groups, which protect it from rapid enzymatic degradation. snmjournals.org For instance, studies with immature rat hepatocytes found that Fluoromoxestrol was metabolized at a much slower rate than FES. nih.govresearchgate.netresearchgate.net

While detailed metabolite identification studies for Fluoromoxestrol are not extensively documented, its expected metabolic pathways can be inferred from related compounds like moxestrol (B1677421) and 17α-ethynylestradiol. researchgate.net Based on these analogues, a potential major metabolite for Fluoromoxestrol could be its 16α-hydroxylated form. researchgate.net The 17α-ethynyl group is known to influence metabolic routes, though reports vary on whether it completely blocks 16α-hydroxylation. researchgate.net The general approach for identifying such metabolites involves incubating the parent compound with liver microsomes or S9 fractions, followed by analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). enamine.net

Comparative Metabolism with Related Estrogen Receptor Ligands (e.g., FES)

Comparative metabolic studies, primarily against the well-established PET agent FES, have highlighted significant species-dependent differences. In isolated hepatocytes from various species, the metabolic rate of Fluoromoxestrol was consistently lower than that of FES.

The most dramatic difference was observed in immature rat hepatocytes, which metabolized FES 31 times faster than Fluoromoxestrol. nih.govresearchgate.netresearchgate.net In mature rat hepatocytes, this difference was less pronounced, with FES being metabolized only 3 times faster. nih.govresearchgate.netresearchgate.net In hepatocytes from primates, including baboons and humans, the metabolic advantage of Fluoromoxestrol was further reduced, with FES being metabolized only twice as fast. nih.govresearchgate.netresearchgate.net This enhanced metabolic stability in the rat model was initially considered a very favorable characteristic for a PET imaging agent. nih.govresearchgate.net

Comparative Metabolic Rate of FES vs. Fluoromoxestrol in Isolated Hepatocytes

| Hepatocyte Source | Metabolic Rate of FES Relative to Fluoromoxestrol | Reference |

|---|---|---|

| Immature Rat | 31x Faster | nih.govresearchgate.netresearchgate.net |

| Mature Rat | 3x Faster | nih.govresearchgate.netresearchgate.net |

| Baboon | 2x Faster | nih.govresearchgate.netresearchgate.net |

| Human | 2x Faster | nih.govresearchgate.netresearchgate.net |

Role of Serum Binding Proteins (e.g., SHBG) on Metabolism and Distribution

The interaction with serum binding proteins, particularly sex hormone-binding globulin (SHBG), plays a critical role in the metabolism and distribution of estrogen-based radiopharmaceuticals. SHBG is a plasma glycoprotein (B1211001) that binds estrogens and androgens, protecting them from rapid metabolism and clearance. snmjournals.orgwikipedia.org

A key distinction between Fluoromoxestrol and FES is their differing affinities for SHBG. FES binds more effectively to SHBG than Fluoromoxestrol. nih.govsnmjournals.org In species that have significant levels of SHBG, such as humans and other primates, this binding protects FES from metabolic degradation, ensuring its delivery to target tissues. nih.govsnmjournals.org An in vitro study demonstrated that in the presence of SHBG, the rate of FES metabolism in mature rat hepatocytes decreased by 26%. nih.govresearchgate.net

Conversely, Fluoromoxestrol has a low affinity for SHBG. snmjournals.orgsnmjournals.org While its structural features provide metabolic stability in species lacking SHBG (like rats), this advantage is diminished in humans. nih.govsnmjournals.org The lack of significant SHBG binding leaves Fluoromoxestrol more susceptible to metabolic processes in primates, which is believed to be a primary reason for its failure to effectively visualize ER-positive tumors in human PET trials, despite its promising performance in rat models. nih.govsnmjournals.orgsnmjournals.orgpsu.edu

Relative Binding Affinities of Estrogen Ligands

| Compound | Estrogen Receptor (ER) Affinity | SHBG Affinity | Reference |

|---|---|---|---|

| Estradiol (B170435) | 100% | 100% | snmjournals.org |

| Fluoromoxestrol | Good | Low | snmjournals.org |

| 16α-Fluoroestradiol (FES) | Good | High | nih.govsnmjournals.org |

*Binding affinity is expressed relative to estradiol, set at 100%. "Good" and "Low/High" are qualitative descriptors from the source material.

Kinetic Modeling of Tracer Uptake and Clearance in Animal Models

While detailed, multi-compartment kinetic modeling studies for Fluoromoxestrol are not extensively published, its uptake and clearance characteristics have been described in animal models, primarily the rat. snmjournals.orgpsu.edu Tracer kinetic modeling is a technique used with dynamic PET imaging to quantify physiological parameters by mathematically describing the tracer's distribution over time. escholarship.orge-smi.eu

In the immature female rat, a model that lacks SHBG, Fluoromoxestrol demonstrated a highly favorable profile for an imaging agent. snmjournals.orgpsu.edu This included high uptake in the estrogen-rich uterus and slow in vivo metabolism. snmjournals.org The slow clearance from the target tissue and resistance to metabolic breakdown in this model suggested it could provide a strong and lasting signal. nih.govresearchgate.net

However, these favorable uptake and clearance kinetics observed in the rat were not replicated in human subjects. nih.govresearchgate.net The failure of PET trials in humans suggests that the kinetic profile of Fluoromoxestrol is profoundly influenced by factors present in primates but not in rats, namely the interaction with SHBG. snmjournals.orgsnmjournals.org In humans, the lack of SHBG binding likely alters the tracer's distribution and accelerates its clearance before significant uptake in target tumor tissue can occur, rendering simple kinetic models from animal data non-transferable. nih.govpsu.edu

Structure Activity Relationship Sar Studies of Fluoromoxestrol and Analogues

Impact of Fluorine Substitution on Receptor Affinity and Selectivity

The introduction of fluorine into estrogenic compounds can significantly alter their binding characteristics to estrogen receptors. In the development of PET imaging agents for ER, fluorine-18 (B77423) is a favored radionuclide due to its convenient half-life and the ability to be substituted at various positions on the estrogen molecule while often preserving high binding affinity for both ER and sex hormone-binding globulin (SHBG). snmjournals.org

Studies on various fluorinated estrogen analogues have demonstrated that the position of fluorine substitution is critical. For instance, the development of 16α-[18F]Fluoroestradiol (FES) highlighted that substitution at the 16α-position is well-tolerated by the estrogen receptor. nih.gov However, introducing a fluorine atom at other positions can have varied effects. For example, adding a 2-fluoro substituent to 16α-fluoroestradiol derivatives was found to decrease affinities for both the estrogen receptor and rat alpha-fetoprotein (AFP), while increasing the affinity for human sex hormone-binding globulin (SHBG). researchgate.net Conversely, substitution with a 4-fluoro group had minimal impact on binding affinities. researchgate.net

In the context of moxestrol (B1677421) analogues, the introduction of an 11β-methoxy group was shown to lower ER binding affinity but significantly reduce non-specific binding, leading to an improved binding selectivity index. nih.gov The combination of fluorine and other substitutions, such as in 4-fluoro-11β-methoxy-16α-[18F]fluoroestradiol, has been shown to increase ER binding. snmjournals.org However, the development of 11β-methoxy-17α-ethynyl-16β-[18F]fluoroestradiol (βFMOX) revealed that while it had high ER binding affinity, its very low affinity for SHBG resulted in poor distribution in humans. nih.gov This underscores the complex interplay between direct receptor binding and interactions with transport proteins in determining the in vivo efficacy of these compounds. nih.gov

Steroidal Core Modifications and Their Biological Implications

Modifications to the steroidal core of estrogen analogues are a key strategy in SAR studies to modulate their biological activity. slideshare.net These modifications can influence receptor binding, tissue selectivity, and metabolic stability.

The fundamental structure of selective estrogen receptor modulators (SERMs) often involves a polyaromatic phenolic scaffold that fits within the ER's ligand-binding domain. aacrjournals.org Alterations to this core can lead to significant changes in biological function. For example, the development of benzothiophene (B83047) SERMs like raloxifene (B1678788) and arzoxifene (B129711) has demonstrated that modifications to the core structure can influence not only ER binding but also other cellular pathways, such as the activation of antioxidant response elements. aacrjournals.org

In the quest for novel SERMs, researchers have explored various scaffolds beyond the traditional steroidal structure. For instance, 2-arylbenzothiophene derivatives have been synthesized and evaluated as ERα ligands and inhibitors of breast cancer cell proliferation. mdpi.com Similarly, the design of diaryl ether analogues has led to compounds with high binding affinity for both ERα and ERβ, demonstrating potent uterine antagonist activity with minimal effects on the ovaries. acs.org

Pharmacophore Modeling for Estrogen Receptor Binding

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target, such as the estrogen receptor. nih.govresearchgate.net This approach is crucial in drug design for identifying novel ligands and optimizing existing ones. nih.govresearchgate.netresearchgate.net

A typical pharmacophore model for an estrogen receptor ligand includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions. researchgate.netmdpi.comnih.gov For instance, a 3D structure-based pharmacophore model derived from the ERα-tamoxifen complex can be used to screen for new compounds with potential ERα inhibitory activity. nih.govmdpi.com The fit of a molecule to the pharmacophore model is often quantified by a fit score, with higher scores indicating a better geometric alignment of the compound's features with the model. mdpi.com

Molecular docking studies complement pharmacophore modeling by predicting the binding mode of a ligand within the receptor's binding pocket and estimating the binding energy. nih.govresearchgate.net These studies have identified key amino acid residues in the ERα ligand-binding domain that interact with ligands, such as Leu346, Thr347, Ala350, Glu353, and Arg394. nih.govetflin.com The interaction with specific residues, like the hydrogen bonding with His524, can determine whether a ligand acts as an agonist or an antagonist. mdpi.com

The development of pharmacophore models for both ERα and ERβ has enabled the discovery of subtype-selective ligands. jst.go.jp By creating and validating separate models for each subtype, it is possible to virtually screen compound libraries to identify novel scaffolds with preferential binding to one receptor over the other. jst.go.jp This is particularly important as ERα and ERβ can have different, and sometimes opposing, biological effects in various tissues. rsc.orgjst.go.jp

Design Principles for Enhanced Target Uptake and Specificity

The design of radiolabeled estrogens and SERMs for imaging and therapeutic purposes requires careful consideration of factors beyond just receptor affinity. Enhanced target uptake and specificity are critical for achieving a high signal-to-noise ratio in imaging and for minimizing off-target effects in therapy.

A key principle is to balance lipophilicity and hydrophilicity. While a certain degree of lipophilicity is necessary for cell membrane permeability, excessive lipophilicity can lead to high non-specific binding and poor pharmacokinetics. acs.org For PET probes, strategies such as embedding oxygen atoms or polyethylene (B3416737) glycol (PEG) chains into the molecular structure can help to increase hydrophilicity and reduce non-specific uptake. acs.org

Binding to plasma proteins, particularly SHBG, is another crucial factor. nih.govmdpi.com While it was once thought that only the unbound fraction of a hormone is biologically active, it is now understood that significant binding to SHBG can be necessary for efficient transport to target tissues in humans. nih.gov The poor in vivo performance of βFMOX, despite its high ER affinity, was attributed to its negligible binding to SHBG. nih.gov Therefore, designing ligands that maintain a suitable affinity for SHBG can be a critical design principle for steroidal radiotracers. nih.govsnmjournals.org

Metabolic stability is also a major consideration. The development of agents like 18F-moxestrol was partly driven by the goal of decreased metabolism. snmjournals.org Structural modifications can be made to block common sites of metabolic attack, thereby prolonging the in vivo lifetime of the compound and increasing its availability for target tissue uptake.

Molecular Interactions and Dynamics of Fluoromoxestrol with Biological Targets

Ligand-Receptor Complex Formation and Dissociation Dynamics

The interaction between Fluoromoxestrol and the estrogen receptor is a dynamic process characterized by specific rates of association and dissociation. The formation of the ligand-receptor complex is initiated by the entry of Fluoromoxestrol into the ligand-binding pocket (LBP) of the estrogen receptor. This binding is not a simple lock-and-key mechanism but rather an induced-fit process, where the binding of the ligand prompts conformational changes in the receptor.

The kinetics of this interaction can be quantified by the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). The association rate reflects how quickly the ligand binds to the receptor, while the dissociation rate describes the stability of the complex and how rapidly the ligand separates from the receptor. excelleratebio.com The ratio of these two constants (kₑ/kₐ) defines the equilibrium dissociation constant (Kₑ), a measure of the ligand's binding affinity. excelleratebio.com A lower Kₑ value indicates a higher affinity.

Interactive Table: Kinetic Parameters of Estrogen Receptor Ligand Binding This table presents representative kinetic data for various ligands binding to the Estrogen Receptor α (ERα), illustrating the range of association and dissociation rates.

| Ligand | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (kₑ) (s⁻¹) | Equilibrium Dissociation Constant (Kₑ) (nM) |

| 17β-Estradiol | 1.3 x 10⁶ | 1.2 x 10⁻³ | 0.92 |

| Estriol | 1.0 x 10⁶ | 1.8 x 10⁻² | 18 |

| Estrone | 2.0 x 10⁶ | 1.9 x 10⁻³ | 0.95 |

| Diethylstilbestrol | 6.0 x 10⁶ | 1.1 x 10⁻³ | 0.18 |

| Bisphenol A | 1.3 x 10⁶ | 0.27 | 208 |

Data sourced from studies on ERα ligand-binding domain. researchgate.netpnas.org The kinetic constants for different ligands highlight the diversity in binding dynamics, which influences their biological activity.

The prolonged retention of a ligand within the receptor, dictated by a slow dissociation rate, can lead to a more sustained biological response. Given Fluoromoxestrol's structural design as a potent estrogen, it is hypothesized to have a high affinity for the ER, likely characterized by both a rapid association and a slow dissociation rate, leading to the formation of a stable and long-lasting ligand-receptor complex.

Allosteric Modulation of Estrogen Receptor Activity by Ligands

The binding of a ligand, such as Fluoromoxestrol, to the estrogen receptor's ligand-binding pocket induces conformational changes that extend beyond the immediate binding site. This phenomenon is known as allosteric modulation. nih.gov These structural alterations are critical as they dictate the receptor's subsequent interactions with other proteins, including co-activators or co-repressors, and its ability to bind to specific DNA sequences known as estrogen response elements (EREs). oup.com

Upon agonist binding, the ER undergoes a significant conformational shift. A key event is the repositioning of a region known as helix 12, which folds over the ligand-binding pocket, creating a stable surface for the recruitment of coactivator proteins. rsc.org This coactivator-binding surface is essential for initiating gene transcription. oup.com The specific nature of the ligand influences the precise conformation of the receptor, which can affect the binding affinity for different coactivators and, consequently, the transcriptional activity at different gene promoters. scbt.com

Furthermore, research indicates that the DNA sequence of the ERE itself can act as an allosteric modulator of the estrogen receptor's conformation. nih.gov Different ERE sequences can induce distinct conformational changes in the ER, which in turn can influence the recruitment of specific coactivator proteins and lead to differential gene expression. researchgate.netmdpi.com This suggests a complex interplay where both the ligand and the DNA response element fine-tune the receptor's structure and function. The conformation of the ER, therefore, is a result of the combined allosteric effects of the bound ligand (e.g., Fluoromoxestrol) and the specific ERE it interacts with. oup.com This dual modulation allows for a highly nuanced regulation of gene expression in response to estrogenic signals.

Interaction with Non-Estrogen Receptor Binding Proteins

While the primary target of Fluoromoxestrol is the estrogen receptor, its journey and activity within a biological system involve interactions with other proteins. These non-receptor interactions are significant as they can influence the bioavailability, metabolism, and distribution of the compound.

Plasma Protein Binding: Like many lipophilic molecules, steroidal estrogens such as Fluoromoxestrol are likely to bind to plasma proteins, primarily serum albumin and sex hormone-binding globulin (SHBG). usherbrooke.ca This binding is typically reversible and exists in equilibrium, with a fraction of the drug remaining unbound or "free" in the plasma. wikipedia.org It is this unbound fraction that is pharmacologically active and able to diffuse into tissues to interact with estrogen receptors. wikipedia.org The extent of plasma protein binding can act as a reservoir, slowly releasing the drug and influencing its half-life in circulation. wikipedia.orgaustinpublishinggroup.com The binding affinity to these proteins is a critical parameter; for instance, binding to serum albumin is often characterized by a binding constant (Kₐ), with studies on other small molecules showing these interactions to be spontaneous and often driven by forces like hydrogen bonding and van der Waals interactions. mdpi.com

Metabolizing Enzymes: The metabolism of steroidal compounds is largely carried out by the cytochrome P450 (CYP) family of enzymes, which are abundant in the liver. jwatch.orgnih.gov These enzymes are responsible for modifying drugs to facilitate their excretion. It is plausible that Fluoromoxestrol interacts with various CYP isoforms as a substrate. The specific isoforms involved and the rate of metabolism would determine the compound's metabolic clearance. Furthermore, interactions with CYP enzymes can be complex, as a compound can be both a substrate and an inhibitor or inducer of one or more CYP isoforms. jwatch.org Such interactions are a common source of drug-drug interactions, as co-administered drugs can compete for the same metabolic enzymes, potentially altering their plasma concentrations. fda.gov Evaluating the interaction profile of Fluoromoxestrol with key CYP enzymes is essential for understanding its complete pharmacological profile.

Advanced Methodologies for Molecular Interaction Analysis

To dissect the intricate molecular interactions of ligands like Fluoromoxestrol, researchers employ a suite of advanced biophysical techniques. These methods allow for the quantitative and dynamic analysis of ligand-receptor binding and the subsequent conformational changes.

Förster Resonance Energy Transfer (FRET): FRET is a powerful technique used to measure the proximity between two fluorescent molecules, a donor and an acceptor. nih.govbmbreports.org It is highly sensitive to distances on the nanometer scale, making it ideal for studying protein-protein interactions and conformational changes within a single protein. bmbreports.org In the context of Fluoromoxestrol, FRET can be used to monitor ligand-induced conformational changes in the estrogen receptor. For example, by labeling different domains of the ER with a FRET pair (e.g., Cyan Fluorescent Protein and Yellow Fluorescent Protein), the binding of a ligand can be detected by a change in FRET efficiency as the domains move relative to each other. bmbreports.org This approach has been used to visualize ligand engagement with the ER's ligand-binding domain and to study the dynamics of ER dimerization upon ligand binding. bmbreports.orgbmbreports.org Time-resolved FRET (TR-FRET) is an advanced application that uses lanthanide donors with long emission lifetimes, which significantly reduces background interference and improves data quality. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions at a sensor surface. nih.govgiffordbioscience.com In a typical experiment to study Fluoromoxestrol's binding, the estrogen receptor would be immobilized on a sensor chip. A solution containing Fluoromoxestrol would then be flowed over the surface. The binding of the ligand to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. giffordbioscience.com This allows for the direct measurement of the association (kₐ) and dissociation (kₑ) rate constants of the interaction. nih.govgiffordbioscience.com From these kinetic parameters, the equilibrium dissociation constant (Kₑ), a precise measure of binding affinity, can be calculated. giffordbioscience.com SPR has been extensively used to characterize the binding kinetics of a wide range of ligands to the estrogen receptor, providing valuable insights into the structure-activity relationships of these compounds. researchgate.netpnas.org

Theoretical and Computational Modeling of Fluoromoxestrol

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the mathematical relationship between the chemical structure of a compound and its biological activity. plos.orgsnmjournals.org These models are instrumental in predicting the activity of new molecules before their synthesis, thereby streamlining the drug discovery process. plos.orgsnmjournals.org

For estrogenic compounds, QSAR models are developed to predict their binding affinity to the estrogen receptor. nih.gov These models typically use a set of known ER binders and non-binders to train a statistical model. nih.gov The chemical structures are represented by numerical descriptors that quantify various physicochemical properties, such as lipophilicity, electronic properties, and steric features. plos.org

While a specific QSAR model for Fluoromoxestrol is not readily found in published research, the general approach for developing such a model would involve:

Data Set Collection: A dataset of steroidal estrogens, including Fluoromoxestrol and its analogs with known ER binding affinities, would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated using specialized software. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., molecular shape, volume).

Model Development: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) would be employed to build the QSAR model. researchgate.net

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques. nih.gov

A hypothetical QSAR study on a series of fluorinated estrogens, including Fluoromoxestrol, might reveal the quantitative impact of the fluorine substituent on receptor binding. For instance, the model could quantify how the electronegativity and size of the fluorine atom at a specific position influence the binding affinity.

Molecular Docking and Ligand-Receptor Binding Site Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is widely used to understand the binding mode of estrogenic compounds within the ligand-binding domain (LBD) of the estrogen receptor. plos.orgfrontiersin.org

In the context of Fluoromoxestrol, molecular docking simulations would be performed to predict its binding pose within the ERα or ERβ isoforms. The process involves:

Preparation of Receptor and Ligand: The 3D structures of the ER LBD (obtained from protein data banks) and Fluoromoxestrol would be prepared. This includes adding hydrogen atoms and assigning appropriate charges. frontiersin.org

Docking Simulation: A docking algorithm would be used to explore various possible binding poses of Fluoromoxestrol within the ER LBD and score them based on a scoring function that estimates the binding affinity. mdpi.com

Studies on other fluorinated estrogens and ER ligands have shown that key interactions within the ER LBD involve hydrogen bonds with specific amino acid residues like Glu353, Arg394, and His524, as well as hydrophobic interactions with surrounding residues. plos.org A docking study of Fluoromoxestrol would likely show its hydroxyl groups forming similar crucial hydrogen bonds, while the steroidal backbone would fit into the hydrophobic pocket of the receptor. The fluorine atom's contribution to the binding energy, through potential halogen bonds or by altering the electronic properties of the molecule, would be of particular interest.

| Interaction Type | Potential Interacting Residues in ERα LBD |

| Hydrogen Bond | Glu353, Arg394, His524 |

| Hydrophobic | Leu346, Leu384, Met388, Leu391, Phe404 |

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes in both the ligand and the receptor.

Following a molecular docking study, an MD simulation of the Fluoromoxestrol-ER complex would be performed. This would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for all atoms in the system.

The results of an MD simulation could reveal:

The stability of the hydrogen bonds and hydrophobic interactions predicted by molecular docking.

The flexibility of different regions of the Fluoromoxestrol molecule and the ER LBD.

The role of water molecules in mediating ligand-receptor interactions.

While specific MD simulation data for Fluoromoxestrol is not available, such studies on other estrogenic compounds have been crucial in understanding the subtle differences in the dynamic behavior of agonist- and antagonist-bound receptors.

Cheminformatics Approaches for Predictive Modeling of ER Binding

Cheminformatics encompasses a broad range of computational tools for analyzing and modeling chemical data. nih.gov In the context of ER binding prediction for compounds like Fluoromoxestrol, cheminformatics approaches can be used to develop predictive models based on large datasets of known ER binders. nih.gov

These approaches often go beyond traditional QSAR by incorporating more complex machine learning and deep learning algorithms. future-in-tech.net For instance, a deep neural network could be trained on a large and diverse set of compounds with known ER binding data to learn intricate structure-activity relationships. future-in-tech.net

A cheminformatics-based predictive model for ER binding could be used to:

Virtually screen large chemical libraries to identify potential new estrogenic compounds.

Predict the ER binding affinity of a novel compound like Fluoromoxestrol with a certain degree of confidence.

Identify key structural features (fragments or substructures) that are important for ER binding.

Hybrid models that combine chemical descriptors with biological data from other assays can improve the predictive accuracy of these models. nih.gov

Computational Analysis of Metabolic Transformations

Computational methods can be employed to predict the metabolic fate of a drug candidate, identifying potential sites of metabolism and the resulting metabolites. This is particularly relevant for fluorinated compounds like Fluoromoxestrol, as the fluorine atom can influence metabolic stability.

Studies on related compounds have indicated that the presence of a fluorine atom can block or alter metabolic pathways. usherbrooke.ca For instance, the 17α-ethynyl group in some synthetic estrogens is known to block 16α-hydroxylation. researchgate.net Similarly, the fluorine atom in Fluoromoxestrol could influence its susceptibility to enzymatic reactions like hydroxylation and glucuronidation.

A computational analysis of Fluoromoxestrol's metabolism might involve:

Metabolic Site Prediction: Using software that predicts the most likely sites of metabolism by cytochrome P450 enzymes.

Docking to Metabolic Enzymes: Docking Fluoromoxestrol into the active sites of key metabolic enzymes (e.g., CYPs, UGTs) to assess the feasibility of a metabolic reaction.

Quantum Mechanics Calculations: Using quantum mechanics to model the reaction mechanisms and activation energies of potential metabolic transformations.

Future Directions in Fluoromoxestrol Research

Development of Next-Generation Estrogen Receptor Radioligands

The success of ER-targeted radiotracers has spurred the development of new agents with improved characteristics. nih.gov While ¹⁸F-FES is effective, it has recognized shortcomings, such as metabolic instability and nonspecific binding, which can affect image quality. nih.gov The development of novel radioligands aims to address these limitations to provide clearer, more accurate, and more specific imaging results.

One promising next-generation tracer is 4-fluoro-11β-methoxy-16α-[¹⁸F]fluoroestradiol (¹⁸F-4FMFES). nih.gov This compound was engineered with two key modifications over the parent ¹⁸F-FES structure: a second, non-radioactive fluorine atom at the C-4 position to enhance metabolic stability, and an 11β-methoxy group to reduce nonspecific binding to plasma proteins. nih.govsnmjournals.org A comparative clinical study demonstrated that ¹⁸F-4FMFES has significantly improved properties. nih.gov Blood analysis showed a 2.5-fold greater metabolic stability for ¹⁸F-4FMFES compared to ¹⁸F-FES one hour after injection. nih.gov This enhanced stability, combined with lower uptake in nonspecific tissues, resulted in images with better tumor contrast and lower background signal. nih.govsnmjournals.org Consequently, ¹⁸F-4FMFES was able to identify more ER-positive lesions than ¹⁸F-FES in the same patients, suggesting it could reduce false-negative diagnoses. nih.gov

Future research will likely continue this trend of targeted molecular engineering. The goal is to create radioligands with even higher binding affinity and selectivity for ER subtypes (ERα vs. ERβ), faster clearance from non-target tissues, and optimized pharmacokinetics for shorter imaging protocols.

| Radiotracer | Key Structural Modification (vs. ¹⁸F-FES) | Primary Advantage | Research Finding |

| ¹⁸F-4FMFES | C-4 fluorine and 11β-methoxy group | Improved metabolic stability and reduced nonspecific binding | 2.5-fold higher stability than ¹⁸F-FES at 60 min post-injection; detected 9 more lesions in a comparative study. nih.gov |

| ¹⁸F-FFNP | Progestin-based structure | Targets Progesterone Receptor (PR) | Can detect hormonal changes earlier than ER-targeted tracers in preclinical models. mdpi.com |

Exploration of Novel Preclinical Applications Beyond Current Scope

While the primary application of ER radioligands has been in breast cancer, the ubiquitous nature of estrogen receptors opens the door to many other research areas. There is a significant and growing interest in applying these imaging tools to neuroscience, particularly in the study of neurodegenerative diseases like Alzheimer's. mdpi.com

Sex hormones, including estrogen, are known to have neuroprotective effects, and their role in cognition is well-established. mdpi.com The ability to image ER density and activity in the living brain could provide invaluable insights into the pathophysiology of diseases that have a higher prevalence in postmenopausal women. mdpi.com For instance, PET imaging could be used to investigate how ER density changes during the menopausal transition and how this correlates with the risk of neurodegeneration. mdpi.com Furthermore, such tools could be used preclinically to evaluate the efficacy of hormone replacement therapies or other neuroprotective strategies that act on the estrogen system. mdpi.com

Beyond neurodegeneration, other potential applications include studying the role of estrogen receptors in cardiovascular disease, certain psychiatric disorders like schizophrenia, and in the modulation of the immune system, where immuno-PET techniques are also emerging. mdpi.com

Integration with Advanced Imaging Modalities in Preclinical Research

The future of preclinical imaging lies in a multi-modal approach, combining the functional and molecular information from PET with the high-resolution anatomical detail of other techniques like Computed Tomography (CT) and Magnetic Resonance Imaging (MRI). The integration of PET/CT is already standard in clinical practice for oncology, providing a fused image that precisely locates metabolic activity within the body's structure. tandfonline.com

In a preclinical setting, this integration is even more powerful. For example, a dual-tracer PET imaging protocol was developed to phenotype breast cancer xenografts by imaging both ER and Human Epidermal Growth Factor Receptor 2 (HER2) status. researchgate.net In this study, mice with two different tumors (ER+/HER2- and ER-/HER2+) were imaged sequentially with ¹⁸F-4FMFES (for ER) and a HER2-targeting radiolabeled antibody ([⁸⁹Zr]Zr-DFO-trastuzumab). researchgate.net This approach allowed for the clear, non-invasive identification and differentiation of the two tumor phenotypes within the same animal, a feat impossible with traditional single-tracer methods. researchgate.net

Combining PET with MRI (PET/MRI) offers the advantage of superior soft-tissue contrast without additional ionizing radiation from a CT scan. This is particularly valuable in brain imaging and for visualizing tumors in complex anatomical regions. mdpi.com As technology advances, the simultaneous acquisition of PET and MRI data will allow researchers to correlate molecular processes with functional brain activity or detailed tissue characteristics in real-time, providing a more comprehensive picture of disease biology.

Addressing Translational Challenges from Preclinical to Potential Research Utility

The journey of a PET radioligand from a preclinical model to broader research or potential clinical application is fraught with challenges. One of the most significant hurdles in preclinical brain imaging is the necessary use of anesthesia in animal subjects, whereas human studies are typically performed while the subject is awake. nih.govnih.gov Anesthetics can have profound effects on cerebral blood flow, metabolism, and neurotransmitter systems, potentially confounding the interpretation of PET data and limiting its direct translation to the human condition. nih.gov

To overcome this, researchers are developing sophisticated motion-correction systems that would allow for PET imaging of awake, mobile animals. nih.gov These systems use high-speed tracking to monitor the animal's head movement, allowing for the subsequent correction of the PET data to produce a clear image, free of motion blur. nih.gov While technically demanding, this approach would eliminate the confounding variable of anesthesia and significantly improve the translational relevance of preclinical neuroscience research. nih.gov

Other translational challenges include:

Species Differences: The metabolism and biodistribution of a radiotracer can vary significantly between rodents and humans.

Radiosynthesis and Scale-up: Moving from producing small research batches to the large-scale, automated, and GMP-compliant production required for wider use is a major logistical and financial challenge.

Standardization: Establishing standardized imaging protocols and data analysis methods is crucial for ensuring that results are reproducible and comparable across different research centers. nih.gov

Addressing these challenges through technological innovation and collaborative research efforts will be essential to fully realize the potential of advanced radioligands like Fluoromoxestrol and its successors. nih.gov

Q & A

Q. What are the validated analytical methods for identifying Fluoromoxestrol in biological matrices?

To confirm Fluoromoxestrol's presence, use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high specificity. Validate methods per ICH guidelines, including linearity (R² ≥ 0.99), recovery rates (≥80%), and limits of detection (LOD < 1 ng/mL). Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation, ensuring consistency in chemical shifts and coupling constants .

Q. How should researchers design stability studies for Fluoromoxestrol under varying pH and temperature conditions?

Conduct accelerated stability testing by exposing Fluoromoxestrol to controlled environments (e.g., pH 1–9, 25–60°C). Use a factorial design to assess interactions between variables. Monitor degradation via UV-Vis spectroscopy and LC-MS, quantifying half-life (t½) and degradation products. Include negative controls and triplicate runs to minimize experimental error .

Q. What computational chemistry approaches are recommended for predicting Fluoromoxestrol’s receptor-binding affinity?

Employ molecular docking (e.g., AutoDock Vina) with crystal structures of estrogen receptors (ERα/ERβ). Validate predictions using molecular dynamics simulations (e.g., GROMACS) to assess binding stability over 100 ns. Compare results with experimental IC50 values from competitive binding assays to refine force field parameters .

Advanced Research Questions

Q. How can contradictory data on Fluoromoxestrol’s agonistic vs. antagonistic activity be resolved?

Apply systematic error analysis: (1) Replicate assays under standardized conditions (e.g., cell line: MCF-7 vs. T47D); (2) Quantify ER dimerization via FRET; (3) Use transcriptomics (RNA-seq) to profile downstream gene activation. Cross-reference findings with structural data (e.g., co-crystallography) to identify conformational changes influencing activity .

Q. What experimental designs are optimal for assessing Fluoromoxestrol’s in vivo pharmacokinetics and tissue distribution?

Use radiolabeled Fluoromoxestrol (¹⁴C or ³H) in rodent models. Collect plasma/tissue samples at timed intervals (0–72 hrs) and quantify via scintillation counting. Apply non-compartmental analysis (NCA) for AUC, Cmax, and tmax. For tissue-specific uptake, autoradiography or MALDI imaging can spatially resolve distribution patterns .

Q. How can researchers address gaps in Fluoromoxestrol’s metabolic pathway characterization?

Combine in vitro hepatocyte incubation (human/rat) with high-resolution mass spectrometry (HRMS) for metabolite profiling. Use isotopic labeling (e.g., ¹³C) to trace biotransformation. Validate enzyme involvement via CYP450 inhibition assays (e.g., ketoconazole for CYP3A4). Apply in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in Fluoromoxestrol studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50. Assess goodness-of-fit via Akaike Information Criterion (AIC). For multi-variable interactions, apply ANOVA with post-hoc Tukey tests. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Methodological Best Practices

- Literature Review : Prioritize peer-reviewed studies indexed in PubMed/Scopus. Exclude non-validated sources (e.g., ) .

- Data Contradictions : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .

- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for animal studies and obtain institutional ethics approval .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.